Hydroxy(naphthalen-2-yl)oxophosphanium
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Overview
Description
Hydroxy(naphthalen-2-yl)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It features a naphthalene ring bonded to a phosphorus atom, which is further bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Hydroxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Hydroxy(naphthalen-2-yl)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of hydroxy(naphthalen-2-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-1-ol share structural similarities.
Phosphine oxides: Compounds such as triphenylphosphine oxide (TPPO) are related in terms of their phosphorus-oxygen bonding.
Uniqueness: Hydroxy(naphthalen-2-yl)oxophosphanium is unique due to its combination of a naphthalene ring and a phosphorus-oxygen-hydroxyl moiety.
Properties
CAS No. |
61260-18-2 |
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Molecular Formula |
C10H8O2P+ |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
hydroxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C10H7O2P/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/p+1 |
InChI Key |
NJDGJQITINWEEU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)O |
Origin of Product |
United States |
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